

Total Synthesis of Ginkgolide C: A Detailed Protocol for Researchers

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Compound of Interest		
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Application Note & Protocol

Abstract

Ginkgolide C, a structurally complex diterpenoid trilactone isolated from the Ginkgo biloba tree, has attracted significant attention from the scientific community due to its potent biological activities, including its role as a neuroprotective agent and a platelet-activating factor antagonist. Its formidable molecular architecture, characterized by a rigid cage-like structure, a unique tert-butyl group, and twelve contiguous stereocenters, has rendered it a challenging target for total synthesis. This application note details the first and only successful total synthesis of (±)-Ginkgolide C, achieved by the research group of Louis Barriault at the University of Ottawa.[1][2][3][4][5][6] This protocol provides a comprehensive overview of the key synthetic strategies, experimental procedures, and quantitative data, intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The ginkgolides, a family of bioactive natural products, possess a highly oxygenated and compact hexacyclic framework.[1] Among them, Ginkgolide C stands out as the most complex member due to its eleven oxygenated carbons and twelve stereocenters.[1] The successful total synthesis of Ginkgolide C is a landmark achievement in synthetic organic chemistry, showcasing a masterful orchestration of carbon-carbon bond formations and intricate oxidation



reactions.[1][4] This document outlines the 26-step synthesis, which also provides a pathway to the formal synthesis of Ginkgolides A and B.[4]

Synthetic Strategy Overview

The retrosynthetic analysis of Ginkgolide C by the Barriault group hinged on a convergent strategy, meticulously planning the construction of the polycyclic core. The key disconnections involved a late-stage aldol reaction to forge the final carbocyclic ring and a series of carefully orchestrated oxidation and cyclization reactions to install the numerous oxygen functionalities.

A pivotal intermediate in this synthesis is a highly functionalized tricyclic core, which is assembled through a sequence of key reactions including a Claisen rearrangement, a ring-closing metathesis (RCM), and a Sonogashira coupling. The strategic installation of the characteristic tert-butyl group is achieved via a stereoselective cuprate addition. The final stages of the synthesis involve a series of selective oxidations and lactonizations to complete the intricate cage-like structure of Ginkgolide C.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram, illustrating the progression from commercially available starting materials to the final natural product.



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Caption: Synthetic workflow for the total synthesis of Ginkgolide C.

Key Experimental Protocols

The following sections provide detailed methodologies for key transformations in the synthesis of Ginkgolide C.



Claisen Rearrangement for B-Ring Precursor Synthesis

This reaction establishes the critical C5 and C9 quaternary stereocenters.

- Reaction: Acid-mediated combination of a cyclopentanone derivative with an allylic alcohol, followed by a Claisen rearrangement.
- Procedure: To a solution of the starting cyclopentanone ketal in a suitable solvent, the allylic alcohol and a catalytic amount of propionic acid are added. The reaction mixture is heated to induce the rearrangement.
- Yield: High regio- and diastereocontrol is achieved in this step.[6]

Ring-Closing Metathesis (RCM)

Formation of the B-ring is accomplished using a Grubbs II catalyst.[1]

- Reaction: Intramolecular olefin metathesis of a diene precursor.
- Procedure: The diene substrate is dissolved in dichloromethane and treated with Grubbs II
 catalyst. The reaction is stirred at reflux until completion.
- Yield: 78% over three steps (including the Claisen rearrangement and subsequent conjugation).[1]

Sonogashira Coupling

Introduction of an alkyne moiety, a precursor for further cyclization.

- Reaction: Palladium-catalyzed cross-coupling of a vinyl triflate with a terminal alkyne.
- Procedure: The vinyl triflate is reacted with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst in the presence of an amine base.
- Yield: 99%.[1]

Stereoselective tert-Butyl Group Installation

A crucial step to introduce the signature tert-butyl group of the ginkgolide family.



- Reaction: Stereoselective cuprate addition to an enone intermediate.
- Procedure: The enone substrate is treated with a tert-butyl cuprate reagent, prepared from t-butyllithium and copper(I) cyanide, at low temperature.
- Yield: This step proceeds with high stereoselectivity.

Final Aldol Reaction and Lactonization

The culmination of the synthesis to form the final ring and complete the core structure.

- Reaction: An intramolecular aldol reaction followed by lactonization.
- Procedure: A late-stage intermediate is treated with a suitable base to induce the aldol condensation, followed by workup conditions that promote lactonization to furnish the hexacyclic core of Ginkgolide C.

Quantitative Data Summary

The following table summarizes the yields for key steps in the total synthesis of Ginkgolide C.



Step No.	Reaction Name	Starting Material	Product	Yield (%)
1-3	Claisen Rearrangement, RCM, Conjugation	Commercially available materials	α,β-unsaturated ester	78 (over 3 steps) [1]
4	Vinyl Triflate Formation	Ketone	Vinyl Triflate	96[1]
5	Sonogashira Coupling	Vinyl Triflate	Enyne	99[1]
6	α-Alkylation	α,β-unsaturated ester	α-alkylated ester	93[1]
7	Epoxidation	Enyne	Lactone and β- epoxide	35 (lactone), 51 (β-epoxide)[1]
8	Conversion to Alcohol	Lactone	Alcohol	78[1]
9	α-Hydroxylation	Ketone	α-hydroxyketone	92[1]
10	Oxidative Cleavage	Enol ether	Lactone	73[1]
11	D-Lactone Formation	Lactol	D-Lactone	83[1]
12	Final Deprotection	Acetate precursor	(±)-Ginkgolide C	95[5]
Overall	Total Synthesis	Commercially available materials	(±)-Ginkgolide C	~1% (over 26 steps)[5]

Conclusion

The total synthesis of Ginkgolide C by Barriault and coworkers represents a significant milestone in the field of natural product synthesis.[1][3][4] The strategic and elegant approach



to constructing this highly complex molecule provides valuable insights for the synthesis of other intricate natural products. The detailed protocol and data presented herein are intended to facilitate further research in this area, including the development of analogs for structure-activity relationship studies and the exploration of new synthetic methodologies. This work not only conquers a formidable synthetic challenge but also opens the door to a deeper understanding of the biological functions of ginkgolides.

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